Butyldimethyl(dimethylamino)silane

Catalog No.
S1501227
CAS No.
181231-67-4
M.F
C8H21NSi
M. Wt
159.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyldimethyl(dimethylamino)silane

CAS Number

181231-67-4

Product Name

Butyldimethyl(dimethylamino)silane

IUPAC Name

N-[butyl(dimethyl)silyl]-N-methylmethanamine

Molecular Formula

C8H21NSi

Molecular Weight

159.34 g/mol

InChI

InChI=1S/C8H21NSi/c1-6-7-8-10(4,5)9(2)3/h6-8H2,1-5H3

InChI Key

AKWXSZZKOUAVJY-UHFFFAOYSA-N

SMILES

CCCC[Si](C)(C)N(C)C

Canonical SMILES

CCCC[Si](C)(C)N(C)C

The exact mass of the compound Butyldimethyl(dimethylamino)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butyldimethyl(dimethylamino)silane (CAS 181231-67-4) is a monofunctional aminosilane widely utilized as a silylating agent, protecting group, and surface modifier [1]. Featuring a linear n-butyl chain and a dimethylamino leaving group, this compound offers a balanced profile of moderate steric shielding and high hydrophobicity. In industrial procurement, it is primarily valued for its ability to efficiently derivatize alcohols, amines, and carboxylic acids without generating corrosive acidic byproducts, making it an effective reagent for scale-up in fine chemical synthesis and advanced materials manufacturing [2].

Substituting Butyldimethyl(dimethylamino)silane with more common chlorosilanes, such as butyldimethylchlorosilane, introduces severe process limitations. Chlorosilanes generate hydrogen chloride gas upon reaction, necessitating the addition of stoichiometric amine bases and resulting in the formation of voluminous hydrochloride salts[1]. These salts require labor-intensive filtration steps, reduce overall yield, and can contaminate sensitive substrates in microelectronics or chromatography. Furthermore, substituting with standard trimethylsilyl (TMS) reagents fails because TMS ethers lack sufficient hydrolytic stability to survive multi-step aqueous workups [2]. Therefore, exact procurement of this aminosilane is critical for base-free processing and durable protection.

Elimination of Corrosive Byproducts and Salt Filtration

Unlike traditional chlorosilane reagents which generate corrosive hydrogen chloride and require the addition of amine bases—resulting in voluminous amine hydrochloride salts that must be filtered—Butyldimethyl(dimethylamino)silane utilizes a dimethylamino leaving group [1]. Upon reaction with hydroxyl or amine groups, it releases only dimethylamine gas (boiling point ~7 °C). This allows for a completely base-free, filtration-free silylation process, significantly streamlining industrial scale-up and reducing reactor corrosion [2].

Evidence DimensionByproduct generation and downstream processing
Target Compound DataReleases volatile dimethylamine (BP 7 °C); no base required, no salts formed.
Comparator Or BaselineButyldimethylchlorosilane (BDMSCl) generates HCl; requires stoichiometric base and salt filtration.
Quantified DifferenceEliminates 100% of salt filtration steps and avoids corrosive HCl.
ConditionsStandard liquid-phase silylation of alcohols/amines.

Removing the salt filtration step reduces cycle time and improves overall yield in large-scale pharmaceutical and fine chemical manufacturing.

Enhanced Surface Coverage via Reduced Steric Bulk

When modifying silica surfaces or synthesizing bonded phases, the steric profile of the silylating agent dictates the maximum achievable grafting density. The linear n-butyl chain in Butyldimethyl(dimethylamino)silane presents a smaller steric footprint compared to the bulky tert-butyl group in tert-butyldimethylsilyl (TBDMS) reagents [1]. This reduced steric hindrance allows for tighter packing and higher surface coverage (µmol/m²), while still providing greater hydrophobicity compared to standard trimethylsilyl (TMS) capping agents [2].

Evidence DimensionSteric hindrance and surface grafting density
Target Compound DataLinear n-butyl group allows high-density packing.
Comparator Or Baselinetert-Butyldimethyl(dimethylamino)silane (tBDMDMAS) is sterically hindered, limiting maximum surface coverage.
Quantified DifferenceHigher µmol/m² grafting density on silica substrates compared to tert-butyl analogs.
ConditionsSilica surface functionalization for bonded phases.

Higher grafting density translates directly to improved hydrolytic stability and better peak resolution in chromatographic stationary phases.

Superior Hydrolytic Stability vs. TMS Protection

In multi-step organic synthesis, protecting groups must withstand various aqueous workups. Trimethylsilyl (TMS) ethers are labile to mild aqueous acids or bases. By incorporating an n-butyl chain, Butyldimethyl(dimethylamino)silane provides a significantly more robust protecting group [1]. The increased lipophilicity and moderate steric shielding of the n-butyldimethylsilyl (BDMS) ether extend its hydrolytic half-life by orders of magnitude compared to TMS, without the extreme deprotection difficulty associated with TBDMS ethers [2].

Evidence DimensionHydrolytic stability of resulting silyl ether
Target Compound Datan-Butyldimethylsilyl (BDMS) ethers resist mild aqueous workups.
Comparator Or BaselineTrimethylsilyl (TMS) ethers hydrolyze rapidly in the presence of moisture or mild acid.
Quantified DifferenceOrders of magnitude increase in hydrolytic half-life.
ConditionsAqueous workup conditions in multi-step synthesis.

Procuring this reagent ensures that protected intermediates survive downstream reaction steps and purifications that would otherwise cleave standard TMS groups.

Base-Free Protection of Active Pharmaceutical Ingredients (APIs)

Because it releases volatile dimethylamine instead of corrosive hydrogen chloride, this aminosilane is selected for the silylation of acid-sensitive APIs and intermediates. It eliminates the need for amine bases and the subsequent filtration of hydrochloride salts, streamlining scale-up and minimizing contamination risks [1].

High-Density Surface Passivation for Chromatography

The linear n-butyl group provides a balance of low steric hindrance and high hydrophobicity, making it a highly effective capping agent for silica-based stationary phases. It achieves higher grafting densities than tert-butyl analogs, effectively shielding residual silanols to improve peak shape and column longevity [2].

Precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

In semiconductor manufacturing, aminosilanes are selected over chlorosilanes to prevent HCl-induced etching of sensitive substrates or reactor components. The volatility of Butyldimethyl(dimethylamino)silane and its clean thermal decomposition profile make it a strong candidate for depositing hydrophobic silicon-containing thin films [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Butyldimethyl(dimethylamino)silane

Dates

Last modified: 08-15-2023

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